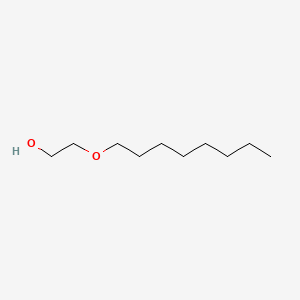

2-(Octyloxy)ethanol

Description

Contextualization within Glycol Ether Research Landscape

Glycol ethers represent a broad class of organic compounds that have been subjects of extensive study in chemical research for many decades, with their widespread use dating back to the 1920s. glycol-ethers.eu The research landscape for glycol ethers encompasses investigations into their synthesis, physical properties, solution behavior, and their roles in various chemical processes and formulations. glycol-ethers.euresearchgate.net 2-(Octyloxy)ethanol, as an E-series glycol ether with a relatively long alkyl chain, fits within this landscape. futuremarketinsights.comresearchandmarkets.com Academic interest in such compounds often lies in understanding how the length and structure of the alkyl chain influence properties like solubility, surface activity, and interactions with other molecules in different media. researchgate.net Studies on related alkoxyethanols contribute to a broader understanding of structure-property relationships within this class. researchgate.net

Historical Development of Research on Alkoxyethanols

The historical development of research on alkoxyethanols, including compounds like this compound, is intertwined with the growth of the chemical industry and the need for versatile solvents and intermediates. Early research focused on basic synthesis and characterization. As understanding of their properties grew, academic investigations expanded to explore their behavior in more complex systems. Historical studies in areas like dermal toxicology, though outside the scope of this article's content inclusion, highlight that research into the interactions of alkoxyethanols with biological and physical systems has a significant history. dntb.gov.uainchem.org The continued academic interest is driven by the need to develop new synthetic routes, understand their behavior in advanced materials, and explore their potential in emerging technologies.

Fundamental Research Questions Pertaining to this compound

Fundamental research questions concerning this compound often revolve around leveraging its unique structural features. Key questions include:

How does the octyl chain length influence the self-assembly behavior of this compound in solution, particularly in the context of its surfactant properties?

What are the detailed thermodynamic properties and phase behaviors of binary and ternary systems containing this compound with other solvents or solutes?

Can novel and more sustainable synthetic routes to this compound be developed, potentially utilizing biocatalytic processes or alternative feedstocks? iyte.edu.tr

How does the presence of the octyloxy group affect the reactivity of the hydroxyl group in various chemical transformations, such as etherification or esterification reactions? researchgate.net

What is the role of this compound or derivatives containing the octyloxyethoxy moiety in the development of new functional materials, such as polymers, liquid crystals, or self-assembling systems? chalmers.seresearchgate.netresearchgate.net

How can the detection and quantification of this compound as a volatile organic compound in various matrices be optimized and what does its presence indicate in specific academic contexts, such as food chemistry? cabidigitallibrary.org

These questions drive ongoing academic inquiry into the fundamental chemistry and potential applications of this compound and related compounds.

Data Tables

Based on the available information, a basic data table can be presented:

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₂O₂ | nih.gov |

| Molecular Weight | 174.28 g/mol | nih.gov |

| XLogP3 (Computed) | 2.9 | nih.gov |

Detailed Research Findings

While specific detailed research findings solely focused on the academic significance of this compound as a primary subject are limited in the provided search results, the compound appears as a component or related structure in studies exploring broader academic themes:

Synthesis and Characterization: Research has involved the synthesis of compounds containing the octyloxy moiety, sometimes utilizing reactions that could potentially involve or be related to this compound as a reactant or product. For instance, studies on the etherification of alcohols have investigated the formation of ethers with octyl chains. iyte.edu.trresearchgate.net The synthesis of complex molecules incorporating octyloxy groups for materials science applications has also been reported, highlighting the academic interest in this structural element. sapub.orgmdpi.comiucr.orgrsc.org

Properties in Mixtures and Formulations: The behavior of alkoxyethanols in mixtures has been studied to understand intermolecular interactions and their impact on thermophysical properties. researchgate.net While this compound itself might not be the sole focus, research on related glycol ethers with varying alkyl chain lengths provides academic insights into how the octyl chain influences properties relevant to formulations and solution chemistry. researchgate.net

Role in Materials Science: Compounds featuring octyloxy chains have been incorporated into the design of functional materials, such as conjugated polymers for organic photovoltaics and liquid crystals. chalmers.seresearchgate.netresearchgate.net Academic research in these areas investigates how the octyloxy group contributes to the material's properties, such as solubility, self-assembly, and electronic or optical behavior. chalmers.seresearchgate.netresearchgate.net

Propriétés

IUPAC Name |

2-octoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCIMPBZCZUDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-75-1 | |

| Record name | Polyethylene glycol octyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4075328 | |

| Record name | 2-(Octyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10020-43-6, 27252-75-1, 68954-94-9 | |

| Record name | Ethylene glycol monooctyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10020-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010020436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-octyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C8-20, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Octyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(octyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxylated fatty alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2- Octyloxy Ethanol

Established Synthetic Pathways for 2-(Octyloxy)ethanol

The primary route for synthesizing this compound involves etherification reactions. These reactions typically involve the coupling of an octyl source with an ethylene glycol derivative.

Etherification Reactions in this compound Synthesis

Etherification is a fundamental chemical reaction for forming an ether linkage (R-O-R'). In the context of this compound synthesis, this often involves the reaction between 1-octanol and ethylene glycol or a derivative thereof. Acid catalysts are commonly employed to facilitate the bimolecular dehydration of alcohols to produce ethers. iyte.edu.trub.edu Primary alcohols, such as 1-octanol, are generally favored for good yields in this type of etherification due to their unhindered hydroxyl groups. iyte.edu.tr While the direct reaction between 1-octanol and ethanol to form 1-ethoxyoctane has been studied, indicating that longer ether chains tend to have higher equilibrium values, the specific synthesis of this compound from 1-octanol and ethylene glycol via etherification is a key approach. ub.eduresearchgate.net Another approach involves the reaction of octan-1-ol with a protected form of ethylene glycol or a related compound. For instance, the reaction of octan-1-ol with dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (pTSOH) can yield 2-(octyloxy)tetrahydro-2H-pyran, a protected form that could potentially be deprotected to yield this compound or a related structure. rsc.org

Catalyst Development for this compound Production

The efficiency and selectivity of this compound synthesis are significantly influenced by the catalyst used. Acid catalysts are widely utilized in the etherification of alcohols. iyte.edu.tr Various types of acid catalysts, including ion exchange resins, zeolites, and metal oxides, have been investigated for alcohol dehydration reactions. iyte.edu.tr For example, studies on the etherification of ethylene glycol and 1-octanol have indicated that HZSM-5 zeolite can be an effective catalyst for the production of 2-octyloxy ethanol, showing a higher yield compared to other zeolites like USY-650-L-2 and H-Beta, which favored the formation of the side product 1,1-oxybis octane. iyte.edu.tr The development of heterogeneous acid catalysts, such as Al2O3-SiO2, synthesized by methods like the sol-gel technique, has also been explored for the dehydration of primary alcohols like 1-octanol, which is a relevant starting material for this compound synthesis. iyte.edu.tr The properties of these catalysts, including acidity and the presence of Lewis acid sites, play a crucial role in their activity and selectivity. iyte.edu.tr

Optimization of Reaction Parameters for Yield and Purity in this compound Synthesis

Optimizing reaction parameters is essential to maximize the yield and purity of this compound. Factors such as temperature, reactant molar ratios, catalyst concentration, and reaction time significantly impact the outcome of etherification reactions. While specific optimization studies focused solely on this compound synthesis are not extensively detailed in the provided results, general principles from similar etherification processes can be applied. For instance, in the synthesis of other octyl esters, statistical experimental design methods like the Taguchi method have been employed to identify optimal conditions, including temperature, catalyst loading, molar ratio of reactants, and reaction time, to maximize conversion and yield. researchgate.net Controlling temperature is particularly important, as higher temperatures can favor olefin formation (a side reaction) over ether formation in alcohol dehydration, although heterogeneous catalysts at higher temperatures can potentially reduce ether formation and increase selectivity towards desired products. acs.org The presence of water, a byproduct of etherification by dehydration, can also negatively impact reaction rates by competing for acid sites on the catalyst. ub.edu Therefore, strategies to manage or remove water during the reaction can be crucial for improving yield.

Functionalization and Derivatization of this compound

The presence of both an ether linkage and a hydroxyl group in this compound provides opportunities for further chemical transformations, allowing for the introduction of new functional groups or the formation of larger molecular structures through polymerization.

Introduction of New Functional Groups to the this compound Scaffold

The hydroxyl group in this compound can serve as a reactive site for various functionalization reactions. These reactions can introduce new chemical functionalities, altering the physical and chemical properties of the molecule. For example, the hydroxyl group can undergo esterification reactions with acids to form esters, which can modify its properties for specific applications. smolecule.com The introduction of other functional groups could involve reactions typical of primary alcohols, such as oxidation to aldehydes or carboxylic acids, or reactions with various electrophiles or nucleophiles under appropriate conditions. While direct examples of functionalizing the this compound scaffold beyond simple esterification are not explicitly detailed in the search results, related compounds and general organic chemistry principles suggest potential transformations. For instance, the synthesis of compounds like Ethanol, 2-((5-amino-2-(octyloxy)benzyl)sulfonyl)- targetmol.com or 2-hydroxy-4-(octyloxy)benzophenone google.comsigmaaldrich.com demonstrates how octyloxy chains can be incorporated into more complex structures, implying that the hydroxyl group of this compound could potentially be utilized in reactions to attach similar moieties or undergo other functional group interconversions. Derivatization methods are also commonly used in analytical chemistry to alter properties like volatility or detectability, and this compound could potentially be subjected to such procedures, including silylation or acylation, depending on the analytical requirements. researchgate.net

Polymerization Reactions Involving this compound Derivatives

Derivatives of this compound can participate in polymerization reactions, leading to the formation of polymers with unique properties. The ethoxy group in ethylene glycol ethers can, under certain conditions, be involved in polymerization reactions, resulting in larger molecular structures. smolecule.com This is particularly relevant for polyethylene glycol (PEG) derivatives, where the repeating ethyleneoxy units form the polymer chain. ontosight.ai While this compound itself is a relatively simple glycol ether, derivatives incorporating additional reactive sites or being part of a larger monomer structure can undergo polymerization. For example, compounds involving an octyloxy group attached to a poly(oxy-1,2-ethanediyl) chain (which is the backbone of PEG) have been identified, and these types of PEG derivatives are known to be used in various applications, including drug delivery systems and as components of biomaterials, due to their amphiphilic properties. ontosight.ai The polymerization of epoxy-substituted ethers, which can be related in structure to glycol ethers, has also been explored, yielding linear polymers. google.com These examples suggest that appropriately functionalized or incorporated into larger monomer units, this compound derivatives can be utilized in polymerization processes to create polymers with tailored characteristics.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry advocate for environmentally benign synthetic routes, minimizing waste, energy consumption, and the use of hazardous substances. In the context of this compound synthesis, green chemistry approaches often focus on the use of efficient catalysts, alternative reaction media, and optimized reaction conditions.

One promising green approach involves the catalytic etherification of 1-octanol with ethylene glycol. This reaction can be catalyzed by solid acids, which offer advantages over homogeneous catalysts due to their ease of separation and reusability. Zeolites, a class of porous aluminosilicate minerals, have demonstrated catalytic activity in the synthesis of glycol ethers. Research has shown that HZSM-5 zeolite can catalyze the etherification of ethylene glycol and 1-octanol, with this compound being identified as a primary product. iyte.edu.tr

Studies investigating the etherification of 1-octanol with ethylene glycol over HZSM-5 zeolite have reported varying yields of this compound. One study indicated a yield of 64% for 2-octyloxy ethanol over HZSM-5. iyte.edu.tr Another report noted that the highest amount of 2-octyloxy ethanol was synthesized over HZSM-5 zeolite, reaching a yield of 74%. iyte.edu.tr The reaction conditions, such as the molar ratio of reactants and catalyst concentration, can influence the product distribution and yield. For instance, optimal conditions for 2-octyloxy ethanol production over HZSM-5 included a 1-octanol/ethylene glycol molar ratio of 4 and a catalyst weight of 10 wt. % relative to the reactants. iyte.edu.tr

The use of heterogeneous catalysts like zeolites aligns with green chemistry principles by facilitating catalyst recovery and reuse, thereby reducing waste and potentially lowering energy consumption associated with separation processes. ub.edu Furthermore, the direct etherification of alcohols over solid acid catalysts can avoid the use of corrosive liquid acids, contributing to a cleaner process google.comgoogle.com.

While direct studies on the synthesis of this compound using other advanced green chemistry techniques like ionic liquids as catalysts or reaction media, or microwave-assisted synthesis, are less commonly detailed in the provided search results, these methods have shown potential in the synthesis of related ether compounds and could be explored for this compound. Ionic liquids are recognized as environmentally benign media and catalysts for various reactions dcu.ieresearchgate.net. Microwave irradiation can enhance reaction rates and reduce reaction times, offering a greener alternative to conventional heating methods mdpi.com. The application of such techniques to the etherification of 1-octanol and ethylene glycol or ethylene oxide could represent further advancements in the green synthesis of this compound.

Detailed research findings on the zeolite-catalyzed synthesis of this compound from 1-octanol and ethylene glycol highlight the potential of heterogeneous catalysis in achieving reasonable yields. The following table summarizes some reported results:

| Catalyst | Reactant Molar Ratio (1-Octanol:Ethylene Glycol) | Catalyst Weight (% w/w) | Reported Yield of this compound (%) |

| HZSM-5 | 4:1 | 10 | 64 iyte.edu.tr |

| HZSM-5 | Not specified | Not specified | 74 iyte.edu.tr |

These findings suggest that catalytic etherification using zeolites is a viable route for the synthesis of this compound, offering a greener alternative compared to traditional methods that might involve harsher conditions or less easily separable catalysts. Continued research in optimizing heterogeneous catalysts and exploring novel green chemistry methodologies holds promise for developing more sustainable processes for the production of this important chemical compound.

Advanced Spectroscopic and Chromatographic Characterization in 2- Octyloxy Ethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For 2-(Octyloxy)ethanol, NMR spectroscopy is employed to confirm the presence and connectivity of the octyl chain and the ethanol moiety. PubChem indicates the availability of 1D NMR spectra, specifically ¹³C NMR spectra, for this compound nih.gov. While specific spectral data such as chemical shifts (δ), splitting patterns, and coupling constants for this compound are often detailed in primary research articles or spectral databases, their analysis would confirm the characteristic signals corresponding to the methyl group at the end of the octyl chain, the methylene groups along the chain, the methylene group adjacent to the ether linkage, the methylene group adjacent to the hydroxyl group, and the hydroxyl proton. Studies on related octyloxy-containing compounds demonstrate the utility of ¹H and ¹³C NMR in verifying molecular structures and purity rsc.orgbeilstein-journals.orgrsc.orgresearchgate.net.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which aids in identification and structural confirmation. For this compound, mass spectrometry is a key characterization tool. PubChem provides mass spectral information, including GC-MS data from the NIST database nih.gov. This data includes the total number of peaks observed and the mass-to-charge ratio (m/z) values for the most abundant fragments nih.gov. For this compound, the NIST data lists a total of 95 peaks, with the top peaks at m/z 57, 43, and 41 nih.gov. These fragmentation patterns are characteristic of the molecule and can be used to identify it by comparison with spectral libraries. The computed monoisotopic mass for C₁₀H₂₂O₂ is 174.161979940 Da nih.gov. Predicted collision cross-section values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are also available, which can be useful in advanced MS analyses like ion mobility-mass spectrometry uni.lu. Mass spectrometry is commonly used in the characterization of various organic compounds, including those with octyloxy substituents, to confirm their molecular weight and structural integrity researchgate.netbohrium.comsapub.org.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for separating this compound from mixtures and for assessing its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of GC with the identification capabilities of MS. This technique is particularly useful for volatile and semi-volatile compounds like this compound. GC-MS has been successfully applied to identify this compound as a component in various complex samples, including the root extract of Asparagus racemosus L. and the metabolites of the bacterium Stenotrophomonas maltophilia cabidigitallibrary.orgagriculturejournal.orgresearchgate.net. It has also been detected using GC-MS in studies analyzing organic vapors in indoor air koreascience.kr. The retention time in the GC separation and the characteristic mass spectrum obtained from the MS detector collectively serve to confirm the presence and identity of this compound in such matrices cabidigitallibrary.orgagriculturejournal.orgresearchgate.netkoreascience.kr. Standard GC-MS procedures often involve specific column types and temperature programs to achieve optimal separation koreascience.krrsc.org.

High-Performance Liquid Chromatography (HPLC) in this compound Research

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantification of compounds, particularly those that are less volatile or thermally labile than those typically analyzed by GC. While direct research focusing solely on HPLC analysis of pure this compound was not prominently found, HPLC is a standard technique for characterizing and assessing the purity of organic compounds, including various octyloxy-substituted substances rsc.orgsynblock.commdpi.comrsc.orgakjournals.com. Studies involving the analysis of additives, such as 2-hydroxy-4(octyloxy)benzophenone, in food packaging and simulants utilize HPLC with specific columns (e.g., C18) and mobile phases (e.g., methanol-water gradients) coupled with UV detection for separation and quantification akjournals.com. This demonstrates the applicability of HPLC methodologies to compounds structurally related to this compound. HPLC has also been mentioned in studies alongside GC-MS for the analysis of volatile compounds and secondary metabolites agriculturejournal.org.

Other Advanced Spectroscopic Methods (e.g., FTIR, UV-Vis)

Beyond NMR and MS, other spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

FTIR spectroscopy measures the absorption or transmission of infrared light by the molecule, revealing characteristic vibrational frequencies of its functional groups, such as O-H (hydroxyl) and C-O-C (ether) stretches, as well as C-H stretches from the alkyl chains. PubChem indicates the availability of Vapor Phase IR Spectra for this compound nih.gov. FTIR is routinely used in the characterization of organic compounds, including those containing octyloxy moieties, to confirm the presence of specific bonds and functional groups researchgate.netbohrium.comsapub.orgrsc.orgaip.orgrsc.orgrsc.org. FTIR analysis can also be used to confirm the identity of compounds initially identified by GC-MS agriculturejournal.org.

UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light. This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb light in this region. While this compound itself, primarily composed of alkyl and ether linkages with a single hydroxyl group, does not possess strong chromophores that absorb in the typical UV-Vis range, UV-Vis spectroscopy is a standard characterization technique used for a wide variety of organic molecules, including those with octyloxy substituents attached to conjugated systems or aromatic rings sapub.orgmdpi.comaip.orgrsc.orgufrgs.brresearchgate.netresearchgate.net. Studies on quinolines with octyloxy groups show characteristic UV-Vis absorption bands related to π-π* and n-π* transitions ufrgs.br. Although direct UV-Vis spectral data for this compound were not prominently found, the technique could potentially be used to assess its purity if impurities with UV-absorbing chromophores are present, or in studies where this compound is part of a larger molecular structure containing a chromophore.

Theoretical and Computational Studies on 2- Octyloxy Ethanol

Quantum Chemical Calculations (DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for analyzing the electronic structure of molecules. DFT can provide insights into various properties, including molecular geometry, energy levels, charge distribution, dipole moments, and spectroscopic parameters. By calculating the ground state electron density, DFT can help predict molecular stability, reactivity, and interactions. While DFT is a standard method in computational chemistry and could be applied to 2-(Octyloxy)ethanol to study its electronic properties, specific detailed research findings from DFT calculations solely focused on this compound were not identified in the conducted searches.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. By simulating the interactions between molecules based on defined force fields, MD can provide information about dynamic processes, conformational changes, diffusion, and intermolecular interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. For a compound like this compound, with both polar (ether and hydroxyl groups) and non-polar (octyl chain) regions, MD simulations could offer valuable insights into its behavior in different phases or environments, including its interactions with other molecules. However, specific detailed research findings from MD simulations focused on the intermolecular interactions of this compound were not found in the conducted searches.

Structure-Activity Relationship (SAR) Modeling for Predictive Research

Structure-Activity Relationship (SAR) modeling involves developing computational models that correlate chemical structure with biological or physical activity. By analyzing a set of compounds with known activities, SAR models aim to identify structural features responsible for the observed effects, enabling the prediction of activity for new or untested compounds. While SAR is a widely used approach in various fields, including chemical and material science, specific published studies detailing SAR modeling where this compound was a key compound analyzed for predictive research were not identified in the conducted searches.

Applications of 2- Octyloxy Ethanol in Advanced Materials Science

Polymeric Materials and Polymer Science

The strategic incorporation of specific chemical functionalities into polymer architectures, or the utilization of particular solvents and additives during the polymerization process, can profoundly impact the characteristics of the resultant materials. 2-(Octyloxy)ethanol, with its inherent ether and alcohol functionalities complemented by an octyl chain, presents intriguing prospects for the design and processing of sophisticated polymeric systems.

Conjugated Polymers for Organic Electronics

Conjugated polymers represent a significant class of organic materials distinguished by their electronic conductivity, which arises from the delocalization of pi electrons along their polymeric backbones. These polymers are indispensable components in the fabrication of organic electronic devices, including organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs). researchgate.net A critical area of research in advancing sustainable organic electronics is the development of conjugated polymers that are soluble and processable in environmentally benign solvents such as ethanol. frontiersin.orgdiva-portal.org

Investigations have focused on modifying the backbones of conjugated polymers with various side chains to enhance their solubility in green solvents. For example, studies involving poly[2,3-bis-(3-octyloxyphenyl)quinoxaline-5,8-diyl-alt-thiophene-2,5-diyl] (TQ1), a p-type conjugated polymer, have explored the complete or partial substitution of its aliphatic solubilizing side-chains with polar pendant groups, such as tertiary amine and pyridine moieties. This modification aims to achieve switchable solubility in water and ethanol. frontiersin.orgusp.ac.fjresearchgate.netresearchgate.net While this compound itself may not be a direct constituent of the polymer backbone in these specific instances, the presence of octyloxy groups within the TQ1 polymer underscores the significance of similar ether-containing side chains in influencing the solubility and processing characteristics of conjugated polymers intended for organic electronics applications. The capacity to process conjugated polymers using ethanol-based inks is advantageous for the environmentally conscious manufacturing of OPVs. frontiersin.orgdiva-portal.org

In another relevant study, a polyfluorene-based poly(tertiary alcohol) denoted as poly(9-(4-(octyloxy)phenyl)-2,7-fluoren-9-ol) (PPFOH) was synthesized to investigate the impact of organic solvents on its gelation behavior. rsc.org This polymer incorporates an octyloxyphenyl group, illustrating how the octyloxy moiety can be integrated into the structure of conjugated polymers or related materials being explored for organic electronic applications, thereby influencing their self-assembly and thin-film formation properties. rsc.org

Design of Ethanol-Processable Polymeric Systems

The creation of polymeric systems amenable to processing using ethanol as a solvent is highly desirable due to the potential for reducing the environmental footprint and manufacturing costs associated with the production of organic electronic devices. Conventional processing methods frequently rely on the use of halogenated or aromatic solvents. researchgate.net

The incorporation of oligoethylene glycol (OEG) side chains into the molecular structures of electroactive materials, such as p-type polymers and n-type fullerene acceptors, has been demonstrated as an effective strategy to enable processing from ethanol. researchgate.net Although this compound is a single ethylene glycol ether rather than an oligoethylene glycol, its structure, featuring an ether linkage and an alcohol group, bears a resemblance to the repeating units found in OEG chains. This structural similarity suggests that compounds like this compound or their derivatives could potentially be investigated for their utility as components or additives in the design of other polymeric systems processable with ethanol. Research has successfully demonstrated the fabrication of organic field-effect transistors (OFETs) and polymer solar cells (PSCs) utilizing ethanol as the processing solvent for polymers functionalized with OEG side chains. researchgate.net This underscores the broader principle that the inclusion of structural elements akin to ethylene glycol can confer solubility in ethanol.

Role in Advanced Polymerization Mechanisms

While extensive direct evidence detailing the role of this compound as a monomer or initiator in advanced polymerization mechanisms was not prominently featured in the search results, related compounds and concepts offer context regarding its potential indirect involvement or the relevance of its structural characteristics in polymerization processes.

For instance, in the context of the photoinitiated polymerization of vinyl ether macromonomers, (4-n-octyloxyphenyl)phenyliodonium hexafluroantimonate has been employed as a photoinitiator. researchgate.net This compound contains an octyloxyphenyl group, indicating that molecules incorporating octyloxy chains can participate in initiating polymerization reactions, particularly those involving cationic photopolymerization. researchgate.net Although this compound lacks the iodonium salt functionality, this observation suggests that the octyloxy moiety is compatible with certain polymerization environments and could potentially be present as a solvent, a co-monomer (if appropriately functionalized), or a chain transfer agent, depending on the specific polymerization chemistry involved.

Furthermore, the synthesis of this compound itself can be achieved through the etherification of ethylene glycol and 1-octanol, a reaction that can be catalyzed by acid zeolites. iyte.edu.tr This process represents a type of ether synthesis, and a thorough understanding of such reactions is fundamental to polymer chemistry, particularly in the synthesis of polymers containing ether linkages within their structure. While this describes the formation of this compound, it highlights the chemical reactivity of its constituent functional groups (an alcohol and an ether) in catalyzed reactions pertinent to polymer synthesis.

Surfactant and Colloidal Chemistry

The molecular structure of this compound, comprising a hydrophobic octyl chain and a hydrophilic ethanol (hydroxyl) group connected by an ether bond, imparts amphiphilic characteristics. This amphiphilic nature suggests potential applications in surfactant and colloidal chemistry, fields where molecules possessing both hydrophobic and hydrophilic segments are essential for modifying interfacial properties and facilitating the formation of aggregates in solution. ontosight.ai

Micellization and Aggregate Formation Studies

In aqueous solutions, surfactants have the ability to spontaneously self-assemble into various ordered structures, such as micelles and vesicles, when their concentration exceeds a critical threshold. iitkgp.ac.in This self-assembly process, known as micellization, is primarily driven by the thermodynamic tendency of the hydrophobic tails to minimize contact with water, while the hydrophilic headgroups favorably interact with the solvent. researchgate.net

Although specific studies focusing exclusively on the micellization behavior of this compound were not extensively detailed in the search results, the behavior of structurally related amphiphilic molecules offers valuable insights. Investigations into the micellization of long-chain carboxylates and quaternary ammonium chlorides with comparable alkyl chain lengths (ranging from 8 to 10 carbon atoms) in aqueous solutions have been conducted. researchgate.netjst.go.jp These studies delve into the various factors that influence the formation of micelles, including temperature, concentration, and the specific nature of both the hydrophilic headgroup and the hydrophobic tail. researchgate.netjst.go.jp

The aggregation behavior of sodium 3-(octyloxy)-4-nitrobenzoate, a compound featuring an octyloxy chain alongside a more complex headgroup, has also been a subject of study. This research demonstrated the formation of vesicles and their subsequent transformation into micelles under specific environmental conditions, such as the introduction of salt. iitkgp.ac.in This study highlights that molecules containing octyloxy chains are capable of forming diverse types of aggregates in aqueous solutions, and their self-assembly behavior is significantly influenced by their molecular structure and the surrounding environmental parameters. Given its amphiphilic structure, this compound is anticipated to exhibit similar self-assembly behavior in aqueous systems, forming micelles or other aggregate structures above a characteristic critical micelle concentration (CMC).

Interfacial Phenomena and Monolayer Research

Amphiphilic molecules are also known to arrange themselves at interfaces, such as the interface between air and water, to form stable monolayers. acs.orgru.nl The formation and properties of these monomolecular films are pertinent to a variety of applications, including their use in surface coatings, as lubricants, and as templates for controlled crystallization processes. acs.orguni-due.de

Research concerning the formation of Langmuir monolayers at the air-water interface has been carried out for a range of amphiphilic molecules, including long-chain alcohols and porphyrins substituted with aliphatic side chains like hexadecyloxy groups. acs.orgru.nl These investigations examine parameters such as surface pressure, the mean molecular area occupied by each molecule, and the influence of the molecular structure on the stability and organizational order of the monolayer. acs.orgru.nl

While specific studies focusing on monolayers formed by this compound were not identified in the search results, its amphiphilic nature strongly suggests that it could form monolayers at various interfaces. At an air-water interface, the hydrophobic octyl chain would likely orient away from the aqueous phase, while the more polar ethanol/ether portion would interact favorably with the water. The behavior of this compound at interfaces could be relevant in applications where precise control over surface properties or the creation of ordered molecular layers is required. Studies on related compounds that incorporate octyloxy chains and are utilized in monolayer formation lend support to the potential for this compound to exhibit significant interfacial activity. mdpi.com

Liquid Crystalline Materials

The incorporation of octyloxy chains, derived from precursors like this compound, is a common strategy in the design and synthesis of liquid crystalline materials. The length and flexibility of the octyloxy chain significantly influence the mesomorphic properties and phase behavior of these compounds. bohrium.commdpi.commdpi.com

Synthesis of Liquid Crystal Derivatives with Octyloxy Chains

The synthesis of liquid crystal derivatives incorporating octyloxy chains typically involves coupling reactions where a molecule containing an octyloxy group is attached to a mesogenic core. For example, new coumarin esters containing a Schiff base linkage have been synthesized with an octyloxy chain at one end and varying alkoxy chains at the other to study their mesomorphic behavior. bohrium.com Another approach involves the synthesis of Schiff base liquid crystals where an alkyloxy chain, including an octyloxy chain, is attached to one end of a rod-like core. mdpi.com In some cases, octyloxy-substituted biphenyl substituents have been incorporated into photochromic dihydroazulene molecules to induce liquid crystalline phases. rsc.org

General synthetic routes often involve reacting intermediates with compounds containing the octyloxy moiety. For instance, the formation of an ethanol intermediate has been described involving the reaction of 4-(octyloxy)phenol with ethylene oxide, followed by further functionalization. smolecule.com

Mesomorphic Properties and Phase Behavior Investigations

The presence of the octyloxy chain plays a crucial role in determining the mesomorphic behavior and thermal stability of liquid crystal compounds. Studies have shown that the length of the terminal alkoxy chain, such as the octyloxy group, significantly impacts the type and stability range of the mesophases observed. mdpi.commdpi.com

For instance, in a series of Schiff base liquid crystals with varying alkyloxy chain lengths, the octyloxy derivative (I₈) exhibited a stable Smectic A (SmA) phase at higher temperatures compared to shorter chain derivatives. mdpi.com The stability of the SmA phase is often characterized by higher viscosity and a greater degree of order. mdpi.com Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are commonly used techniques to investigate the phase transition temperatures and observe the textures of these mesophases. bohrium.commdpi.comtandfonline.commdpi.com

Research findings indicate that increasing the terminal substituent length can promote the formation of the smectic A phase due to the parallel arrangement of molecules. mdpi.com However, the specific molecular architecture, including the mesogenic core and linking units, also significantly influences the mesomorphic properties. bohrium.comnih.govmdpi.com

Data from studies on liquid crystal derivatives with octyloxy chains highlight the correlation between chain length and mesophase behavior. Below is an example of how such data might be presented, illustrating the transition temperatures for different chain lengths in a hypothetical series of liquid crystals:

| Alkyloxy Chain Length (n) | Mesophase Sequence (Heating) | Clearing Temperature (°C) |

| 6 (Hexyloxy) | Crystal -> Nematic -> Isotropic | 120 |

| 8 (Octyloxy) | Crystal -> SmA -> Isotropic | 129 |

| 10 (Decyloxy) | Crystal -> SmA -> Isotropic | 135 |

The stability and range of the SmA phase have been shown to increase gradually with the length of the alkoxy chain in certain series of compounds. nih.gov Computational methods like Density Functional Theory (DFT) are often employed to complement experimental studies, providing insights into the molecular geometry, electronic properties, and their correlation with mesomorphic behavior. bohrium.commdpi.commdpi.comsapub.org

Advanced Functional Materials Development

This compound and its derivatives are also explored in the development of various advanced functional materials, leveraging the properties imparted by the octyloxy chain and the compound's structure.

Photoactive and Photochromic Materials

Octyloxy groups are incorporated into the structure of some photoactive and photochromic materials. For instance, octyloxy-substituted biphenyl substituents have been used in photochromic dihydroazulene molecules to achieve liquid crystalline photoactive systems. rsc.org The photochromic behavior involves the reversible conversion between two isomeric forms upon irradiation with light, which can lead to changes in the material's properties, including molecular alignment in liquid crystalline phases. rsc.org

Other examples include the use of 2,5-bis(octyloxy)terephthalaldehyde as an electron donor component in fluorescent and electrically conductive charge transfer materials. researchgate.net The incorporation of octyloxy chains can influence the aggregation and emission properties of conjugated polymers used in photoactive applications like organic photovoltaics. acs.orgfrontiersin.orgusp.ac.fj

The synthesis of photochromic liquid crystalline amphiphiles has also involved derivatives with octyloxy chains, such as 2-(2-{2-(4-((4-(octyloxy(phenyl)diazenyl)phenoxy)ethoxy}ethoxy)ethanol, for applications like remote-controllable light shutters. rsc.org

Sensor Development and Chemical Sensing Applications

Derivatives of this compound have found utility in the development of chemical sensors. The octyloxy chain can contribute to the lipophilic nature of sensor components, influencing their interaction with analytes.

For example, octyloxy-functionalized α-cyanostilbene derivatives have been used to develop nonchiral aggregation-induced emission (AIE) esters for the chiroptical sensing of chiral substrates. acs.org These AIE-active esters can form supramolecular helical structures in the aggregated state, enhancing chiral sensing capabilities. acs.org

While not directly using this compound itself, related compounds with octyloxy moieties have been explored in sensor platforms. For instance, a novel conducting polymer based platform for ethanol sensing utilized 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c] Current time information in Bangalore, IN.nih.govnih.govoxadiazole as an immobilization matrix for enzymes in an amperometric biosensor. metu.edu.tr Additionally, 2-(octyloxy)benzonitrile has been used in polymer membranes for optical alcohol sensors employing lipophilic dyes. instras.com

Application as a Solvent in Specialized Chemical Processes

This compound is recognized for its solvent properties and is used in various industrial and commercial applications, including as a solvent in cleaning products like paint strippers and degreasers due to its ability to dissolve oils and grease. ontosight.ai While this is a general application, its use as a solvent can extend to specialized chemical processes, particularly where its specific solubility profile and relatively low volatility are advantageous. ontosight.ai Its chemical properties make it useful in dissolving a range of substances, which can be beneficial in certain synthesis or processing steps for advanced materials. ontosight.ai

Role of 2- Octyloxy Ethanol in Biomedical and Biological Research

Drug Delivery System Formulations

The design of effective drug delivery systems often relies on compounds capable of interacting favorably with pharmaceutical agents and biological barriers. Molecules with amphiphilic properties can self-assemble into structures like micelles and liposomes, which are promising carriers for improving the solubility, stability, and targeted delivery of therapeutic compounds.

Micelles and Liposomes for Enhanced Bioavailability

While specific studies focusing solely on 2-(Octyloxy)ethanol in micelle or liposome formulations are limited in the provided information, research on related compounds containing octyloxy or similar long-chain alkoxy groups provides insight into the potential utility of such structures. For instance, compounds incorporating omega-(octyloxy)poly(oxy-1,2-ethanediyl) groups have been suggested for use in drug delivery systems, including the formulation of micelles or liposomes, due to their amphiphilic nature which can enhance the solubility and bioavailability of hydrophobic drugs. ontosight.ai Similarly, a copolymer containing a γ-octyloxy-ε-caprolactone unit has been utilized in the formation of micelles for thermoresponsive drug delivery, demonstrating that the octyloxy moiety can contribute to the properties required for micellar systems. mdpi.comsigmaaldrich.comsigmaaldrich.com The interaction of other octyloxy-containing compounds with lipid membranes also indicates potential for applications in drug delivery systems. smolecule.com These findings suggest that the octyloxy chain in this compound could contribute to the formation of self-assembled nanostructures like micelles or liposomes, potentially facilitating the encapsulation and delivery of various molecules within biological contexts.

Biomaterial Development and Biocompatibility Studies

Biomaterials are engineered substances used to interact with biological systems. The development of new biomaterials requires careful consideration of their physical, chemical, and biological properties, including biocompatibility – the ability of a material to perform with an appropriate host response in a specific application.

Although direct research on this compound as a primary component in biomaterials is not extensively detailed in the provided results, related compounds containing octyloxy functionalities have been explored in this field. For example, a conjugated polymer incorporating octyloxyphenyl groups has been developed as a biocompatible fibrous scaffold for potential use in tissue engineering and for tracking materials within tissue. Additionally, compounds involving omega-(octyloxy)poly(oxy-1,2-ethanediyl) have been suggested as components of biomaterials aimed at improving biocompatibility. ontosight.ai These examples indicate that the presence of octyloxy groups in polymeric structures can be compatible with biological systems and contribute to the desired properties of biomaterials. The amphiphilic nature of this compound might also play a role in modifying surface properties or acting as a component in the synthesis of polymers with tailored interactions with biological environments, although specific studies on this are not available in the provided data.

Bioactivity and Antimicrobial Studies

The investigation of chemical compounds for their biological activity, including effects on microorganisms, is a significant area of research. Some compounds exhibit antimicrobial properties, inhibiting the growth or survival of bacteria, fungi, or other microbes.

Notably, this compound has been identified as a compound with biological activity. It is reported as one of the pivotal compounds produced by the endophytic bacterium Stenotrophomonas maltophilia AVSW1. dntb.gov.uaagriculturejournal.orgsemanticscholar.orgresearchgate.net This bacterium, isolated from chili roots, has demonstrated plant growth-promoting traits and fungal antagonism against Fusarium oxysporum, a soil-borne fungal pathogen affecting tomato plants. agriculturejournal.orgsemanticscholar.orgresearchgate.net The production of this compound by S. maltophilia AVSW1 is associated with its ability to exhibit fungal antibiosis and contribute to root colonization, which promotes the growth of tomato seedlings. dntb.gov.uaagriculturejournal.orgsemanticscholar.orgresearchgate.net This directly links this compound to antimicrobial activity, specifically fungal antagonism.

Studies on other compounds containing octyloxy or similar long alkyl chains have also shown antimicrobial properties. For example, certain olympicin derivatives with n-octyloxy groups have exhibited good activity against Gram-positive bacteria. acs.org Imidazolium-based ionic liquids with hydrophobic chains of a certain length, including those around 10 to 12 carbon atoms, have demonstrated antimicrobial effects, suggesting the importance of lipophilicity conferred by the alkyl chain in such activities. mdpi.com While these studies involve different molecular scaffolds, they support the notion that an octyloxy chain can contribute to antimicrobial properties.

Effects on Microorganisms and Fungal Antagonism

As highlighted by research on Stenotrophomonas maltophilia AVSW1, this compound is implicated in the bacterium's antagonistic activity against fungi, specifically Fusarium oxysporum. dntb.gov.uaagriculturejournal.orgsemanticscholar.orgresearchgate.net The presence of this compound among the secondary metabolites produced by this bacterium is considered crucial for its ability to suppress fungal pathogens and enhance plant growth through root colonization. agriculturejournal.orgsemanticscholar.orgresearchgate.net This indicates a specific role for this compound in mediating microbial interactions, contributing to the beneficial effects of the endophytic bacterium on plant health.

Interaction with Biological Systems and Membranes

The interaction of chemical compounds with biological systems, particularly with cellular membranes, is fundamental to understanding their biological effects and potential applications. Cellular membranes, composed primarily of lipid bilayers, act as barriers and play crucial roles in cellular processes.

Molecules with amphiphilic characteristics, like this compound, are expected to interact with lipid membranes due to their affinity for both aqueous and lipid environments. While direct studies on the interaction of this compound with biological membranes are not extensively detailed in the provided data, research on related compounds offers valuable insights. For instance, compounds such as 10-(octyloxy) decyl-2-(trimethylammonium) ethyl phosphate (ODPC), which contains an octyloxy chain and is amphiphilic, have been shown to interact with mimetic membranes (liposomes) and disrupt lipid raft domains. researchgate.netaboutscience.eu These interactions are attributed to the amphiphilic nature of the molecule. Another related compound, 1-Isobutoxy-2-octyloxy-ethane, has been shown to affect cell membrane dynamics and disrupt lipid bilayers, also linked to its amphiphilic character. smolecule.com Studies on the longer-chain analog, 2-(octadecyloxy)ethanol, have investigated its interactions in monolayers at the air/water interface, revealing insights into the behavior of glycol ethers with long alkyl chains at interfaces. researchgate.net

Environmental Behavior and Ecotoxicological Assessment of 2- Octyloxy Ethanol

Environmental Fate and Transport Studies

The environmental fate and transport of 2-(Octyloxy)ethanol are influenced by its physical and chemical properties, such as its solubility in water and volatility. It is described as having limited solubility in water and relatively low volatility. ontosight.aicymitquimica.com

Biodegradation Pathways and Kinetics

Information specifically on the biodegradation pathways and kinetics of this compound is limited in the search results. However, related alkoxyethanols and long-chain alcohols are known to biodegrade in the environment. Long-chain alcohols, in general, biodegrade exceptionally rapidly, with half-lives on the order of minutes. researchgate.net Studies on the biodegradation of surfactants, including alcohol ethoxylates (a class that includes this compound), indicate that many are readily biodegradable in screening tests. erasm.org One study on 2-(Octylthio)ethanol, a related compound, showed 99.8% ready biodegradation in an aerobic test over 28 days. hpc-standards.com While this suggests potential for biodegradation of this compound, specific pathways and kinetics for this exact compound were not detailed in the provided information.

Adsorption and Distribution in Environmental Compartments

Based on its structure containing an octyl chain, adsorption to solid soil phases is considered possible for this compound. For a related substance, 2-[2-[2-(Hexyloxy)ethoxy]ethoxy]ethanol, assessment of transport between environmental compartments suggests that the substance will not evaporate into the atmosphere from the water surface, and adsorption to the solid soil phase is possible. For 2-hydroxy-4-(octyloxy)benzophenone, a different compound also containing an octyloxy group, it is not expected to adsorb to suspended solids and sediment in water based on its estimated Koc. nih.gov However, the log Kow for a related compound, 2-(2-Hexyloxyethoxy)ethanol, is reported as 1.7, suggesting limited potential for accumulation in organisms. The logP for this compound is predicted to be 2.9, which generally indicates a potential for moderate adsorption to organic matter in soil and sediment. nih.govuni.lu

Ecotoxicological Impact Assessment

The Environmental Protection Agency (EPA) has classified this compound as a toxic substance, and its release into the environment can harm aquatic life. ontosight.ai

Aquatic Ecotoxicity Studies

While specific detailed aquatic ecotoxicity studies for this compound were not extensively provided, related compounds offer some insight. A safety data sheet indicates that this compound is acutely harmful to aquatic organisms. Another safety data sheet for a product containing this compound (at <= 0.13%) lists it as very toxic to aquatic life with long lasting effects. kic-krones.com Studies on long-chain alcohols (LCOH), a broader category that includes the alcohol portion of this compound, show that acute toxicity is generally least for algae, followed by fish and Daphnia magna. researchgate.net Chronic aquatic toxicity studies with Daphnia magna for LCOH demonstrated increased apparent toxicity with increasing carbon chain lengths up to C14, with toxicity decreasing for longer chains due to solubility limitations. researchgate.net For 2-(Octylthio)ethanol, acute toxicity values were reported: LC50 for rainbow trout (Oncorhynchus mykiss) is 2.9 mg/l (96 h), and EC50 for Daphnia magna is 0.37-0.38 mg/l (48 h). hpc-standards.com

Structure-Toxicity Relationships for Alkoxyethanols

Structure-toxicity relationships for alkoxyethanols indicate that their toxicity can be related to the length of the alkyl ether chain. nih.gov Oxidation to the corresponding alkoxyacetic acid metabolite is considered a prerequisite for certain toxic effects in some glycol ethers. ecetoc.org The potency of toxic glycol ethers generally decreases as the lengths of the alkyl and alkoxy chains increase. ecetoc.org Quantitative Structure-Activity Relationship (QSAR) analysis can be used to predict the toxicity of chemicals like alkoxyethanols. nih.govcdc.govacs.org

Exposure Assessment and Environmental Monitoring

This compound is used in various consumer and industrial applications, including washing and cleaning products, fuels, polishes, waxes, biocides, and lubricants. europa.eu It is also used in formulation or re-packing, at industrial sites, and in manufacturing processes for textiles, leather, fur, wood products, chemicals, and furniture. europa.eu Despite its widespread use, ECHA reports having no public registered data on the routes by which this substance is most likely to be released to the environment. europa.eu While long-chain alcohols are universally detected in wastewater effluents due to continuous use and distribution, specific monitoring data for this compound in the environment were not found in the provided search results. researchgate.net

Environmental Fate and Ecotoxicity Data for Related Compounds

| Compound Name | CAS Number | Biodegradation | Aquatic Toxicity (Example) | Source |

| 2-(Octylthio)ethanol | 3547-33-9 | Readily biodegradable (99.8% in 28 d) | EC50 Daphnia magna: 0.37-0.38 mg/l (48 h) hpc-standards.com | hpc-standards.com |

| Long-chain alcohols (C12-C15) | - | Exceptionally rapid | Chronic toxicity to Daphnia magna observed researchgate.net | researchgate.net |

Note: Data for related compounds are provided for context and may not directly reflect the properties of this compound.

Detection in Wastewater Effluents

Direct, specific studies detailing the widespread detection and concentration levels of this compound solely in wastewater effluents were not prominently featured in the search results. However, the presence of various organic compounds, including other glycol ethers and related substances, has been reported in wastewater. researchgate.netscispace.comszu.gov.cz

Research on the environmental behavior of long-chain alcohols, which share some structural similarities with this compound, indicates that due to continuous use and distribution to wastewater treatment systems, they are universally detected in wastewater effluents. researchgate.net This suggests that compounds like this compound, depending on their usage patterns and properties like water solubility and biodegradability, could potentially be present in wastewater streams. ontosight.ai

Conventional wastewater treatment systems may not effectively remove all emerging contaminants, including certain organic compounds. researchgate.net The effectiveness of wastewater treatment processes in removing this compound specifically would depend on its physical and chemical properties and its susceptibility to the biological and physical processes employed in these plants.

Occupational and Consumer Exposure Scenarios

Occupational and consumer exposure to this compound can occur through various routes, including inhalation, dermal contact, and potentially ingestion, given its use in various products. nih.gov this compound is used as a solvent in cleaning products, paint strippers, and degreasers, as a surfactant and emulsifier in personal care products like cosmetics and lotions, and as an intermediate in chemical synthesis. ontosight.ai

Consumer exposure can occur through the use of household and personal care products containing the compound. nih.gov The extent of exposure depends on the product type, concentration of this compound, frequency of use, and duration of contact. Studies on exposure to other chemicals in consumer products indicate potential exposure through skin contact, inhalation of vapors or aerosols, and incidental ingestion. industrialchemicals.gov.au

Metabolic and Toxicokinetic Research (General Glycol Ethers)

Research into the metabolic and toxicokinetic behavior of glycol ethers in general provides a framework for understanding how this compound might be processed within biological systems, although specific data for this compound itself is limited in the provided results.

Glycol ethers can enter the body through ingestion, inhalation, or dermal exposure. nih.gov They are generally readily absorbed and distributed throughout the body, with no substantial accumulation of the parent compound typically observed for many glycol ethers. ecetoc.org

A primary metabolic pathway for many glycol ethers involves the oxidation of the alcohol group to the corresponding alkoxyacetic acid metabolite. This process is often mediated by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. nih.govresearchgate.neteuropa.eu These alkoxyacetic acid metabolites are often considered responsible for some of the toxic effects associated with certain glycol ethers. nih.gov

For glycol ethers with an etherified alcohol group (like this compound), O-demethylation may also be a metabolic pathway, as observed with compounds like propylene glycol dimethyl ether (PGDME), which can yield metabolites like 1-methoxy-2-propanol. europa.eu However, the specific metabolic pathways and metabolites of this compound were not detailed in the search results.

Excretion of glycol ethers and their metabolites primarily occurs via the kidneys. europa.eu The rate and extent of metabolism and excretion can vary depending on the specific glycol ether compound and the route of exposure.

Studies on the toxicokinetics of other glycol ethers, such as propylene glycol monomethyl ether (PGME) and propylene glycol monobutyl ether (PGBE), have investigated blood absorption rates and maximum blood concentrations following inhalation exposure in humans. researchgate.netnih.gov These studies highlight the bioavailability of glycol ethers upon exposure and provide data points for internal dose assessments. researchgate.netnih.gov

While detailed toxicokinetic data specifically for this compound were not found, the general principles of glycol ether metabolism and toxicokinetics suggest that it would likely be absorbed, metabolized to some extent, and primarily excreted, with the formation of potential metabolites.

Future Directions and Emerging Research Avenues for 2- Octyloxy Ethanol

Development of Novel Synthetic Strategies and Green Manufacturing

Future directions in the synthesis of 2-(Octyloxy)ethanol are likely to focus on developing novel strategies that align with green chemistry principles. This includes exploring more environmentally benign reaction conditions, utilizing renewable feedstocks, and minimizing waste generation. Research into alternative catalysts and solvent systems could lead to more efficient and sustainable production methods. The development of green chemistry techniques for synthesizing related compounds, such as Schiff bases, highlights the broader trend towards environmentally conscious chemical synthesis that could be applied to this compound icm.edu.pl.

Advanced Material Engineering and Multifunctional Applications

The inherent properties of this compound, such as its amphiphilic nature (due to the presence of both hydrophobic octyl and hydrophilic ethanol groups), suggest potential in advanced material engineering. Future research could investigate its incorporation into novel materials with tailored properties. This might include its use in the development of new surfactants, emulsifiers, or as a component in the synthesis of polymers and other functional materials. The exploration of related compounds with octyloxy groups in the development of water/ethanol soluble conjugated polymers for organic photovoltaics demonstrates the potential for incorporating octyloxy chains into advanced materials for specific applications usp.ac.fjresearchgate.netchalmers.se. Its surfactant properties could also be valuable in formulations for various industrial processes ontosight.ai.

Refined Computational Modeling for Predictive Design

Computational modeling plays a crucial role in predicting the properties and behavior of chemical compounds. For this compound, future research could focus on refining computational models to predict its physical, chemical, and environmental properties with greater accuracy. This includes advanced simulations to understand its interactions in different matrices, predict its performance in various applications, and model its environmental fate. The application of computational tools to predict the properties and behavior of organic compounds, including skin permeability, indicates the growing importance of this area in chemical research nih.goveuropa.eu. Refined models could aid in the predictive design of materials incorporating this compound and optimize synthetic routes.

Comprehensive Environmental and Health Risk Assessment Methodologies

While some information exists regarding the environmental and health aspects of this compound, future research needs to focus on developing and applying comprehensive risk assessment methodologies. This involves more detailed studies on its environmental fate, potential for bioaccumulation, and long-term effects on ecosystems. ontosight.ai. Furthermore, advanced methodologies for assessing potential health risks, potentially utilizing enhanced exposome and machine learning-based prediction methods, could provide a more complete understanding of its toxicological profile acs.org. Regulatory bodies continue to evaluate substances, and comprehensive data is crucial for informed decision-making regarding the use and handling of chemicals like this compound regulations.govgazette.gc.cacanada.ca.

Exploration of New Biological and Biomedical Applications

The amphiphilic nature of compounds containing octyloxy groups has led to their exploration in biological and biomedical research, particularly concerning interactions with biological membranes ontosight.aiontosight.ai. Future research could investigate potential new biological and biomedical applications for this compound itself or as a building block for synthesizing bioactive molecules. This might involve exploring its use in drug delivery systems, as a component in biomaterials, or in studies related to membrane biology ontosight.aismolecule.com. The synthesis of peptoid derivatives with octyloxyphenyl groups for potential biomedical applications highlights this as a promising area for future investigation researchgate.net.

Q & A

Q. What are the optimal synthetic conditions for producing 2-(Octyloxy)ethanol in laboratory settings?

The synthesis of this compound involves the reaction of ethylene oxide with octanol under alkaline conditions. Key steps include:

- Catalyst : Potassium hydroxide (KOH) is used to facilitate the nucleophilic attack of octanol on ethylene oxide .

- Temperature control : The reaction is exothermic; maintaining 40–60°C prevents runaway reactions and ensures safety .

- Purification : Post-reaction distillation removes unreacted octanol, ethylene oxide, and by-products. A fractional distillation setup with a vacuum (e.g., 10–20 mmHg) yields >95% purity .

Q. How does this compound’s amphiphilic structure influence its solvent properties in biochemical applications?

The compound’s octyl chain (hydrophobic) and hydroxyl/ether groups (hydrophilic) enable it to solubilize both hydrophobic and hydrophilic molecules. This property is critical for:

- Membrane protein studies : Disrupts lipid bilayers to solubilize integral membrane proteins without denaturation .

- Drug delivery systems : Enhances solubility of hydrophobic drugs (e.g., paclitaxel) in aqueous formulations .

Methodological Tip : For protein solubilization, use a 1–5% (v/v) concentration in buffered solutions (pH 7–8) to maintain protein stability .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

- Acute toxicity : Oral LD₅₀ in rodents is 3.5–4.6 g/kg, indicating moderate toxicity. Use gloves, goggles, and fume hoods to minimize skin/eye contact and inhalation .

- Spill management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies arise from concentration-dependent effects and model systems:

- Low concentrations (≤0.1% v/v) : Minimal cytotoxicity observed in mammalian cell lines (e.g., HEK293), suitable for short-term assays .

- High concentrations (>1% v/v) : Disrupts mitochondrial membranes, inducing apoptosis via uncoupling of oxidative phosphorylation .

Recommendation : Conduct pilot dose-response assays (0.01–2% v/v) using live/dead staining (e.g., propidium iodide) to establish safe thresholds for specific cell types .

Q. What mechanistic insights explain this compound’s role in enhancing nanomaterial synthesis?

The compound acts as a structure-directing agent in nanomaterial fabrication:

- Nanoparticle stabilization : Its amphiphilic structure reduces interfacial tension, enabling uniform nucleation of gold or silica nanoparticles .

- Surface modification : The octyl chain adsorbs onto hydrophobic surfaces, while the hydrophilic moiety improves colloidal stability in aqueous media .

Case Study : In gold nanorod synthesis, this compound (0.5 mM) reduces polydispersity by 30% compared to CTAB .

Q. How does this compound compare to shorter-chain analogs (e.g., 2-Butoxyethanol) in solvent efficiency for organic synthesis?

| Property | This compound | 2-Butoxyethanol |

|---|---|---|

| LogP (Octanol-Water) | 3.2 | 0.8 |

| Solubility in Water | 0.5 g/L | 100 g/L |

| Membrane Disruption | Moderate | High |

Q. Applications :

- This compound : Preferred for dissolving hydrophobic catalysts (e.g., porphyrins) in biphasic reactions .

- 2-Butoxyethanol : Better for aqueous-organic emulsions due to higher water miscibility .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

- GC-MS : Derivatize with BSTFA to enhance volatility. Detection limit: 0.1 ppm .